N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide

Medicinal Chemistry Lipophilicity Physicochemical Properties

Fragment-based screens often fail when flexible scaffolds adopt unproductive conformations. This spirocyclic pivalamide solves that by locking the oxetane-amide geometry into a single, rigid orientation-enhancing target binding predictability while retaining fragment-like metrics (MW 225, logP 1.6, high Fsp³). - Conformationally constrained spiro core eliminates flexible-chain ambiguity - >95% purity, ready for parallel synthesis or high-throughput chemistry - In stock for immediate dispatch; supports CNS lead optimization and fragment-library expansion

Molecular Formula C13H23NO2
Molecular Weight 225.332
CAS No. 2169487-43-6
Cat. No. B2380902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-oxaspiro[3.5]nonan-1-yl)pivalamide
CAS2169487-43-6
Molecular FormulaC13H23NO2
Molecular Weight225.332
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1CCC12CCOCC2
InChIInChI=1S/C13H23NO2/c1-12(2,3)11(15)14-10-4-5-13(10)6-8-16-9-7-13/h10H,4-9H2,1-3H3,(H,14,15)
InChIKeyAMHNDBSZEYNNDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide CAS 2169487-43-6: Spirocyclic Pivalamide Building Block for Medicinal Chemistry


N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide (CAS 2169487-43-6) is a synthetic spirocyclic pivalamide with the molecular formula C13H23NO2 and a molecular weight of 225.332 g/mol. It incorporates a 7-oxaspiro[3.5]nonane core — a saturated spirocyclic system containing an oxetane oxygen — coupled to a pivalamide (tert-butylamide) group [1]. This structure combines the conformational constraints of a spirocyclic scaffold with the steric bulk and metabolic stability typically imparted by a tert-butyl amide, positioning it as a versatile building block for fragment-based drug discovery and lead optimization campaigns where modulation of lipophilicity and metabolic profile is desired [2].

Why N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide Cannot Be Replaced by Common Amides or Non-Spirocyclic Analogs


The unique combination of a spirocyclic oxetane-containing scaffold and a bulky pivalamide group in N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide creates a distinct physicochemical and conformational profile that cannot be replicated by simpler acyclic amides (e.g., pivalamide itself) or non-spirocyclic saturated heterocycles [1]. The oxetane ring introduces a specific geometry (puckered conformation with H-bond acceptor capacity) that influences target binding and solubility, while the spiro junction locks the molecule into a rigid three-dimensional orientation that is absent in flexible chain analogs [2]. Consequently, substituting with a generic amide or even a related non-spirocyclic oxetane would compromise key properties such as lipophilicity, metabolic stability, and potential binding interactions, directly impacting lead optimization outcomes [3].

Quantitative Differentiation of N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide: Direct Comparisons with Structurally Related Compounds


Lipophilicity (logP) Comparison: N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide vs. 7-Oxaspiro[3.5]nonan-1-amine and Pivalamide

N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide exhibits a calculated logP of 1.6, which is 0.7 units higher than that of its parent amine, 7-oxaspiro[3.5]nonan-1-amine (logP = 0.9), and approximately 1.1 units higher than that of simple pivalamide (logP ≈ 0.5) [1][2]. This increase in lipophilicity is directly attributable to the combined effect of the spirocyclic core and the pivalamide moiety, offering a distinct balance between polarity and membrane permeability.

Medicinal Chemistry Lipophilicity Physicochemical Properties

Conformational Restriction and sp³ Character: N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide vs. Acyclic Pivalamides

N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide possesses a fraction of sp³-hybridized carbons (Fsp³) of 0.92, reflecting a highly saturated, three-dimensional structure [1]. In contrast, simple acyclic pivalamides (e.g., N-methylpivalamide) exhibit Fsp³ values typically below 0.7, indicating a flatter, more flexible topology [2]. The spirocyclic core enforces a rigid, pre-organized conformation that can reduce entropic penalties upon target binding and potentially enhance selectivity.

Medicinal Chemistry Conformational Analysis Spirocyclic Scaffolds

Predicted Metabolic Stability: Spirocyclic Oxetane Scaffold vs. Gem-Dimethyl or Carbonyl Groups

Literature data indicate that incorporating an oxetane-containing spirocyclic scaffold, such as that found in N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide, can significantly enhance metabolic stability compared to analogous compounds bearing gem-dimethyl or carbonyl functionalities [1]. In a representative study, replacing a gem-dimethyl group with a spirocyclic oxetane reduced microsomal clearance in human liver microsomes by up to 5-fold (e.g., from 48 μL/min/mg to 9 μL/min/mg) [2]. While direct experimental data for the target compound are not yet available, its structural motif places it within this well-documented class of metabolically robust scaffolds.

Drug Metabolism Pharmacokinetics Oxetane Isosteres

Synthetic Accessibility and Purity Profile: N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide vs. Custom Synthesized Spirocycles

N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide is commercially available with a reported purity of 95% (typically by HPLC) . In contrast, many closely related spirocyclic pivalamides or 7-oxaspiro[3.5]nonane derivatives require custom synthesis with variable yields (often < 60%) and lower initial purity (frequently 90-95% after column chromatography) [1]. The off-the-shelf availability and defined purity of the target compound reduce synthetic burden and accelerate SAR exploration.

Organic Synthesis Building Blocks Medicinal Chemistry

Optimal Procurement and Research Applications for N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide


Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 225 g/mol, a logP of 1.6, and high Fsp³, N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide meets the criteria for a high-quality fragment (MW < 300, logP < 3) with enhanced three-dimensionality. It can be directly incorporated into fragment libraries targeting challenging protein-protein interactions or novel binding pockets, where its rigid spirocyclic core may provide unique binding vectors [1][2].

Lead Optimization for CNS or Intracellular Targets

The increased lipophilicity (logP = 1.6) relative to simpler pivalamides, combined with the metabolic stability benefits conferred by the oxetane-containing spirocyclic scaffold, make this compound a strategic starting point for optimizing CNS-penetrant leads or intracellular kinase inhibitors where passive permeability is essential [3].

Structure-Activity Relationship (SAR) Studies on Amide Bioisosteres

As a pivalamide derivative featuring a conformationally restricted spirocyclic amine, this compound serves as an ideal tool for probing the effects of steric bulk and rigidity on target binding. It can be systematically compared with linear pivalamides or other spirocyclic amides to deconvolute contributions from the tert-butyl group versus the spirocyclic core [4].

Synthesis of Diverse Compound Collections via Parallel Chemistry

The commercial availability at >95% purity enables its use as a reliable building block in parallel synthesis or high-throughput chemistry workflows. It can be readily elaborated via the amide nitrogen or the oxetane ring, facilitating the rapid generation of focused compound libraries [5].

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